1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one is an organic compound that combines elements from various functional groups, giving it unique properties. The structure consists of a bromo-substituted phenyl ring attached to an oxetane derivative and a dimethylpropan-1-one backbone. Its intricate structure makes it valuable in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one involves several steps. The first step typically involves the bromination of 2-hydroxybenzaldehyde to introduce the bromo group. This is followed by protection of the hydroxyl group, formation of the oxetane ring through cyclization, and subsequent coupling of the oxetane derivative with 2,2-dimethylpropan-1-one under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized using continuous flow reactors to enhance yield and efficiency. The use of automated reaction monitoring and control ensures consistent product quality. Solvent optimization and recycling also play crucial roles in making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one can undergo a variety of chemical reactions:
Oxidation: Oxidation of the hydroxymethyl group can lead to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, leading to alcohol derivatives.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one finds applications across multiple scientific domains:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential in enzyme inhibition studies due to its ability to interact with active sites of various biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting cancer cells or infectious agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one largely depends on its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their function. The molecular targets and pathways involved can vary but often include crucial regulatory proteins and signaling pathways.
Comparison with Similar Compounds
1-[5-Chloro-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one
1-[5-Fluoro-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one
Uniqueness:
The presence of the bromo group provides distinct electronic and steric effects compared to chloro or fluoro analogs, affecting its reactivity and interaction with biological targets.
There you have it—a detailed dive into the world of 1-[5-Bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one. Hope that satisfies your curiosity!
Properties
IUPAC Name |
1-[5-bromo-2-[[3-(hydroxymethyl)oxetan-3-yl]methoxy]phenyl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO4/c1-15(2,3)14(19)12-6-11(17)4-5-13(12)21-10-16(7-18)8-20-9-16/h4-6,18H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVEBGKUPYIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)Br)OCC2(COC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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